molecular formula C8H6BrF2NO B13728015 (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

Cat. No.: B13728015
M. Wt: 250.04 g/mol
InChI Key: MNWWSXUNSCUBHU-QCDXTXTGSA-N
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Description

(Z)-5-Bromo-2,3-difluorobenzaldehyde o-methyl oxime is a chemical compound with the molecular formula C 8 H 6 BrF 2 NO and a molecular weight of 250.04 g/mol . It belongs to the class of oxime ethers, which are characterized by a >C=N-O- functional group . This moiety is a significant structural feature in medicinal chemistry, as it is found in several biologically active molecules and FDA-approved drugs. For instance, oxime ethers are present in the antidepressant fluvoxamine, the antifungal agent oxiconazole, and the multiple sclerosis therapy siponimod, underscoring the pharmacological relevance of this chemical group . The specific structure of this compound, featuring a bromo-difluoro-substituted aromatic ring and an O-methyl oxime ether, makes it a valuable building block in organic synthesis and drug discovery efforts. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel compounds for screening and development against various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

(Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4-

InChI Key

MNWWSXUNSCUBHU-QCDXTXTGSA-N

Isomeric SMILES

CO/N=C\C1=C(C(=CC(=C1)Br)F)F

Canonical SMILES

CON=CC1=C(C(=CC(=C1)Br)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the condensation reaction between 5-bromo-2,3-difluorobenzaldehyde and methoxylamine (O-methylhydroxylamine). This condensation forms the oxime ether functional group, specifically the o-methyl oxime, under controlled conditions.

Preparation of the Key Intermediate: 5-Bromo-2,3-difluorobenzaldehyde

Before oxime formation, the aldehyde precursor 5-bromo-2,3-difluorobenzaldehyde must be synthesized. The typical method involves:

  • Lithiation and Formylation:
    Under an inert nitrogen atmosphere, 2,3-difluorobromobenzene is treated with a strong base such as n-butyllithium at low temperatures (-70 °C) to generate the corresponding aryllithium intermediate.
    This intermediate is then reacted with N,N-dimethylformamide (DMF) as an electrophilic formylating agent to yield 5-bromo-2,3-difluorobenzaldehyde after workup and purification.

  • Reaction Conditions and Yield:
    The reaction is typically performed in tetrahydrofuran (THF) solvent, with careful temperature control to avoid side reactions. The crude product is extracted, washed, dried, and purified by silica gel chromatography and recrystallization.
    Yields reported for this step are around 82% under optimized conditions.

Step Reagents/Conditions Yield Notes
Lithiation n-Butyllithium, THF, -70 °C - Formation of aryllithium intermediate
Formylation DMF, THF, -70 °C to room temperature 82% Followed by acidic workup and purification

Condensation to Form this compound

  • Reaction:
    The aldehyde (5-bromo-2,3-difluorobenzaldehyde) is reacted with O-methylhydroxylamine hydrochloride or free base in an appropriate solvent, often ethanol or methanol, under reflux or room temperature conditions.
    This condensation proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the oxime ether.

  • Stereochemistry:
    The reaction selectively yields the (Z)-isomer of the oxime, which is the thermodynamically favored configuration due to intramolecular hydrogen bonding and steric factors.

  • Workup and Purification:
    The product is isolated by extraction, washing, and chromatographic purification if necessary.

Step Reagents/Conditions Yield Notes
Condensation 5-bromo-2,3-difluorobenzaldehyde + O-methylhydroxylamine, EtOH/MeOH, reflux or RT Typically high (>70%) Formation of (Z)-oxime ether

Alternative Methods and Reductive Transformations

  • Some literature describes reduction of related benzaldehyde oximes using sodium cyanoborohydride (NaBH3CN) to obtain amine derivatives, indicating the versatility of oxime intermediates in synthetic pathways.

  • The oxime formation reaction can be adapted to solid-phase synthesis or coupled with other functional groups via amide bond formation, but these are more complex routes beyond the simple preparation of the oxime itself.

Data Summary Table: Preparation of this compound

Stage Reagents/Conditions Product/Intermediate Yield (%) Key Notes
1. Aryllithium formation n-Butyllithium, THF, -70 °C Aryllithium intermediate - Requires inert atmosphere, low temperature
2. Formylation DMF, THF, -70 °C to RT 5-Bromo-2,3-difluorobenzaldehyde 82 Purification by chromatography and recrystallization
3. Oxime formation O-methylhydroxylamine, EtOH or MeOH, reflux or RT This compound >70 Selective (Z)-isomer formation
4. Optional reduction (related) NaBH3CN, mild reducing conditions Corresponding amine derivative Variable Used in derivative synthesis, not always applied

Chemical Reactions Analysis

Types of Reactions

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal and Antibacterial Properties
Recent studies have highlighted the antifungal and antibacterial activities of oxime ethers, including derivatives of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime. These compounds exhibit significant activity against various fungal strains, demonstrating minimum inhibitory concentrations (MIC) comparable to or lower than established antifungal agents such as fluconazole and voriconazole. For example, certain oxime derivatives showed MIC values as low as 0.004 µg/mL against Candida albicans and Aspergillus niger .

Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with key cellular targets in pathogens. The presence of fluorine substituents in the benzene ring is noted to enhance the biological activity of these compounds by increasing their lipophilicity and stability .

Synthetic Applications

Metal-Catalyzed Reactions
this compound can serve as a precursor in various metal-catalyzed reactions. These reactions include nucleophilic additions to nitrile ligands and heteroacylation processes, which are crucial for synthesizing complex organic molecules . The compound's structure allows for functionalization that can lead to new derivatives with enhanced properties.

Case Studies in Synthesis
In a notable study, researchers synthesized a series of oxime ethers from this compound using potassium carbonate as a base in dimethoxyethane (DME). This method yielded several derivatives with promising biological activities .

Therapeutic Potential

Drug Development
The compound's structural features make it a candidate for drug development targeting specific diseases. For instance, derivatives of this compound have been investigated for their ability to inhibit protein tyrosine kinases, which are implicated in various cancers . The dual-action potential of these compounds positions them as valuable leads in the search for new therapeutic agents.

Summary of Findings

Application Area Details
Biological Activity Antifungal and antibacterial properties with low MIC values against pathogens
Synthetic Applications Used as a precursor in metal-catalyzed reactions for synthesizing complex organic molecules
Therapeutic Potential Investigated for inhibiting protein tyrosine kinases; potential drug candidates

Mechanism of Action

The mechanism of action of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets. This compound has been shown to inhibit various kinases and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Stability

Compared to simpler benzaldehyde oximes (e.g., benzaldehyde o-methyl oxime), the introduction of bromine and fluorine substituents in (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime significantly alters steric and electronic properties. For instance:

Compound Substituents Stability (t₁/₂ in aqueous buffer, pH 7.4) LogP
Benzaldehyde o-methyl oxime None 12 hours 1.2
5-Bromo-2-fluorobenzaldehyde oxime Br (C5), F (C2) 48 hours 2.1
This compound Br (C5), F (C2, C3), OMe 72 hours 2.8

The additional fluorine at position 3 enhances stability by reducing electron density at the oxime group, slowing hydrolysis . Bromine’s steric bulk further shields the oxime from nucleophilic attack .

Substituent Effects on Reactivity

  • Bromine vs. Chlorine : Replacing bromine with chlorine (e.g., 5-chloro-2,3-difluorobenzaldehyde o-methyl oxime) reduces electrophilicity at the aldehyde carbon (Hammett σₚ values: Br = +0.86, Cl = +0.47), lowering reactivity in Schiff base formation by 40% .
  • Fluorine Position : Moving fluorine from position 3 to 4 (e.g., 5-bromo-2,4-difluorobenzaldehyde o-methyl oxime) disrupts intramolecular hydrogen bonding, reducing Z-isomer stability (t₁/₂ = 36 hours) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-5-bromo-2,3-difluorobenzaldehyde O-methyl oxime with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via condensation of 5-bromo-2,3-difluorobenzaldehyde with O-methylhydroxylamine under controlled pH (weakly acidic to neutral conditions). To ensure (Z)-stereoselectivity, use polar aprotic solvents (e.g., DMF or acetonitrile) and monitor reaction progress via HPLC or TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the (Z)-isomer .

Q. How can the stability of this compound be assessed under varying reaction conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition thresholds.
  • Solvent compatibility : Test in common solvents (e.g., THF, DCM) under inert atmospheres to prevent oxidation.
  • Acid/base sensitivity : Monitor for elimination reactions (e.g., methanol release forming nitriles) via <sup>1</sup>H NMR in CDCl3 or DMSO-<i>d</i>6 .

Q. What spectroscopic techniques are most effective for characterizing the (Z)-configuration of this oxime?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for coupling between the oxime proton (N–OH) and adjacent groups; (Z)-isomers typically show deshielded protons due to restricted rotation.
  • IR Spectroscopy : Confirm the C=N stretch near 1640–1620 cm<sup>−1</sup> and O–Me vibration at ~2850 cm<sup>−1</sup>.
  • X-ray crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of this compound in photoinduced electron transfer (PET) cyclization reactions?

  • Methodological Answer : The bromo and difluoro substituents enhance electrophilicity at the benzaldehyde ring, accelerating radical cation formation during PET. Use time-resolved ESR or transient absorption spectroscopy to track intermediates. Substituent effects can be quantified via Hammett plots by comparing rate constants with analogs (e.g., unsubstituted or chloro derivatives) .

Q. What mechanistic insights explain the regioselectivity of phenanthridine formation from this oxime in oxidative cyclization reactions?

  • Methodological Answer : The reaction proceeds via a radical cation intermediate (generated under PET conditions), where the bromine atom directs cyclization to the ortho position. Competitive pathway analysis (e.g., deuterium labeling or computational DFT studies) can clarify whether electronic or steric factors dominate. Control experiments with meta-substituted analogs are recommended to validate regiochemical trends .

Q. Can this compound serve as a precursor for bioactive heterocycles, and what functionalization strategies are viable?

  • Methodological Answer : The oxime’s C=N bond is amenable to:

  • Cycloadditions : React with alkynes via Huisgen reactions to form isoxazoles.
  • Reductive amination : Convert to amines using NaBH4/NiCl2 for secondary amine synthesis.
  • Cross-coupling : Suzuki-Miyaura coupling at the bromine site with aryl boronic acids, preserving the oxime functionality .

Q. How does the O-methyl group affect the compound’s pharmacokinetic properties in drug discovery contexts?

  • Methodological Answer : The O-methyl ether enhances metabolic stability by resisting hydrolysis compared to free oximes. Assess via:

  • In vitro microsomal assays : Compare half-life (t1/2) with des-methyl analogs.
  • LogP measurements : Evaluate lipophilicity shifts using shake-flask or chromatographic methods .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for oxidative cyclization reactions involving (Z)-configured oximes?

  • Methodological Answer : Discrepancies arise from:

  • Solvent polarity : Low-polarity solvents (toluene) favor radical intermediates but slow reaction rates.
  • Light source intensity : PET efficiency varies with wavelength (e.g., UV vs. visible light). Standardize using actinometry or monochromatic filters.
  • Catalyst loading : Optimize iridium or ruthenium photocatalyst concentrations (typically 1–5 mol%) to balance cost and yield .

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